molecular formula C5H9NO2 B2663357 (3-Methyl-4,5-dihydroisoxazol-5-yl)methanol CAS No. 77790-73-9

(3-Methyl-4,5-dihydroisoxazol-5-yl)methanol

Cat. No.: B2663357
CAS No.: 77790-73-9
M. Wt: 115.132
InChI Key: IULDMOIFJXPJQE-UHFFFAOYSA-N
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Description

(3-Methyl-4,5-dihydroisoxazol-5-yl)methanol (CAS 77790-73-9) is a heterocyclic alcohol with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol . It features a dihydroisoxazole ring substituted with a methyl group at position 3 and a hydroxymethyl group at position 4. This compound is classified as an irritant and serves as a key intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals . Its structural simplicity and functional groups make it a versatile scaffold for derivatization.

Properties

IUPAC Name

(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4-2-5(3-7)8-6-4/h5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULDMOIFJXPJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4,5-dihydroisoxazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-nitropropene with hydroxylamine, followed by reduction to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4,5-dihydroisoxazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to form the amine, which is then cyclized to form the isoxazole ring.

    Substitution: The methyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines and subsequent cyclization to isoxazole.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C5H9NO2C_5H_9NO_2 and a CAS number of 77790-73-9. Its structure is characterized by the isoxazole ring, which contributes to its reactivity and interaction with biological systems.

Chemistry

  • Synthesis of Complex Molecules :
    • (3-Methyl-4,5-dihydroisoxazol-5-yl)methanol serves as a versatile building block in organic synthesis. It can be utilized to develop more complex heterocyclic compounds, which are essential in drug discovery and materials science.
  • Reactivity Studies :
    • The compound's reactivity can be explored through various chemical reactions such as oxidation and reduction, leading to derivatives with potentially enhanced properties.

Biology

  • Biological Activities :
    • Research indicates that this compound exhibits antimicrobial, antifungal, and anticancer properties. These activities make it a candidate for further investigation in therapeutic applications.
  • Mechanism of Action :
    • The compound may interact with specific enzymes or receptors, modulating their activity. For example, studies have shown that similar dihydroisoxazole compounds can inhibit human transglutaminase 2 (TG2), which is involved in various pathological conditions including cancer and neurodegenerative diseases .

Medicine

  • Therapeutic Applications :
    • The potential use of this compound in treating infectious diseases and cancer is being investigated. Its ability to inhibit specific biological targets suggests it could lead to the development of new pharmacological agents.
  • Case Studies :
    • A study demonstrated that derivatives of dihydroisoxazole compounds could selectively inhibit TG2 with promising pharmacological activities, suggesting a pathway for developing effective treatments .

Industry Applications

  • Material Development :
    • The compound is being explored for its role in developing new materials with specific optical and electronic properties. This application is particularly relevant in the fields of nanotechnology and advanced materials science.
  • Chemical Processes :
    • In industrial chemistry, this compound can be used to optimize chemical processes, enhancing efficiency and reducing waste.

Table 1: Structure-Activity Relationship Analysis

CompoundR GroupK_I (mM)k_inh (min1^{-1})k_inh/K_I (M1^{-1}min1^{-1})
1-benzyl0.420.861000
2-3-picolyl0.0780.212700
3-CH2_2CH2_2Ph0.0610.0931500
4-CH2_2Napthyl0.0430.0701600
...............

Mechanism of Action

The mechanism of action of (3-Methyl-4,5-dihydroisoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. In the context of neurological disorders, it may modulate neurotransmitter levels or receptor activity, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The dihydroisoxazole core allows for diverse substitutions, which significantly influence physical, chemical, and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(3-Methyl-4,5-dihydroisoxazol-5-yl)methanol 3-CH₃, 5-CH₂OH C₅H₉NO₂ 115.13 Baseline compound; irritant; used in herbicide intermediates
(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol 3-Br, 5-CH₂OH C₄H₆BrNO₂ 196.00 Bromine enhances electrophilicity; used in chiral drug intermediates
(3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methanol 3-(4-Cl-C₆H₄), 5-CH₂OH C₁₀H₁₀ClNO₂ 211.65 Aromatic substitution increases lipophilicity; antihypertensive activity
(S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol 3-(3-methylthiophen-2-yl), 5-CH₂OH, 5-CH₃ C₁₀H₁₃NO₂S 227.28 Chiral center; resolved via HPLC; herbicide intermediate
Maleate salts of N-alkylethanolamine derivatives Varied alkyl/amino groups + maleate counterion Complex ~300–400 Improved solubility due to salt formation; activators of brain carbonic anhydrases

Key Observations :

  • Aromatic substituents (e.g., 4-chlorophenyl) improve lipophilicity, aiding membrane permeability but may reduce aqueous solubility .
  • Stereochemistry : Chiral centers (e.g., in thiophene derivatives) necessitate enantiomeric separation for optimal activity .

Physical and Spectroscopic Properties

  • Solubility : The parent compound’s hydroxymethyl group provides moderate polarity, but maleate salts (e.g., derivatives in ) exhibit superior aqueous solubility.
  • NMR Data :
    • Target Compound : Expected signals at δ ~1.91 ppm (CH₃), ~3.00–4.40 ppm (dihydroisoxazole protons), and ~5.73 ppm (OH) .
    • Bromo Analog : Additional δ ~3.5–4.0 ppm for Br-associated splitting .
    • Maleate Salts : Distinct peaks at δ ~6.01 ppm (maleate protons) and downfield shifts for NH groups .

Biological Activity

(3-Methyl-4,5-dihydroisoxazol-5-yl)methanol is a heterocyclic compound characterized by its isoxazole structure, which includes a methyl group at the 3-position and a hydroxymethyl group at the 5-position. Its molecular formula is C₇H₉NO₂, and it has garnered interest for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The compound's unique structure contributes to its reactivity and potential applications. The presence of the hydroxymethyl group allows for various chemical reactions typical of alcohols and heterocycles, making it a versatile intermediate in synthetic chemistry. The molecular weight of this compound is 115.13 g/mol, which supports its utility in biological studies and therapeutic applications.

Biological Activity Overview

Research into the biological activity of this compound primarily focuses on its interactions with biological targets, including enzymes and receptors. Compounds with similar structures have shown various biological activities, such as antimicrobial, anti-inflammatory, and neuroactive effects. Below is a summary of its potential biological activities:

  • Antidiabetic Potential : Preliminary studies suggest that isoxazole derivatives can modulate blood sugar levels and improve insulin sensitivity in diabetic models.
  • Antimicrobial Activity : Structural analogs have demonstrated effectiveness against pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Neuroactive Effects : Similar compounds have been studied for their potential neuroprotective properties, indicating that this compound may also possess neuroactive capabilities.

Interaction Studies

Interaction studies are crucial for understanding how this compound functions within biological systems. Research indicates that this compound may exhibit binding affinity with various enzymes and receptors involved in metabolic processes. For instance:

  • Enzyme Inhibition : It may inhibit enzymes related to glucose metabolism, thereby influencing blood sugar levels.
  • Receptor Modulation : The compound could interact with receptors involved in inflammation and pain pathways, potentially leading to anti-inflammatory effects.

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

  • Antidiabetic Effects :
    • A study evaluated the impact of isoxazole derivatives on glucose metabolism in diabetic rats. Results indicated a significant reduction in blood glucose levels after administration of these compounds.
  • Antimicrobial Activity :
    • Research focused on the antibacterial effects of various isoxazole derivatives against MRSA. The study found that certain derivatives exhibited potent antibacterial activity, suggesting that this compound might share similar properties .
  • Neuroprotective Studies :
    • Investigations into neuroactive effects revealed that related compounds could protect neuronal cells from oxidative stress-induced damage. This points towards a possible neuroprotective role for this compound.

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals its unique characteristics:

Compound NameStructure CharacteristicsNotable Properties
3-MethylisoxazoleContains only an isoxazole ringAntimicrobial properties
4-HydroxyisoxazoleHydroxyl group at the 4-positionPotential neuroactive effects
3-AminoisoxazoleAmino group at the 3-positionKnown for anti-inflammatory properties
4,5-DihydroisoxazoleSaturated version of isoxazoleExhibits different reactivity patterns

This compound stands out due to its specific hydroxymethyl substitution and methyl group positioning, which may influence its chemical behavior and biological interactions differently compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for (3-Methyl-4,5-dihydroisoxazol-5-yl)methanol, and how can reaction conditions be optimized?

The compound is typically synthesized via refluxing precursors in ethanol, followed by recrystallization from a DMF–EtOH mixture (1:1) . Key parameters include reaction time (2–10 hours), solvent polarity, and temperature control. Optimization may involve adjusting stoichiometric ratios (e.g., 10 mmol of reactants) or substituting ethanol with alternative solvents (e.g., glacial acetic acid for cyclization reactions) to improve yield and purity .

Q. What spectroscopic methods are recommended for characterizing this compound?

Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1600–1700 cm⁻¹), while 1H-NMR^1 \text{H-NMR} (DMSO-d6) resolves aromatic protons (δ 7.36–8.39) and methyl groups (δ 2.49–2.83). Mass spectrometry (MS) confirms molecular weight (e.g., m/z 348 for analogs) . Purity is validated via melting point analysis and elemental composition (e.g., C, H, N percentages) .

Q. How should researchers handle stability and storage challenges?

The compound lacks comprehensive stability data but should be stored in airtight containers at 2–8°C, protected from light and moisture. Degradation risks under prolonged exposure to oxygen or high temperatures necessitate periodic TLC/HPLC monitoring .

Q. What preliminary toxicity assessments are feasible given limited data?

Acute toxicity can be inferred from structurally related isoxazole derivatives, which often exhibit moderate toxicity (e.g., LD50 > 500 mg/kg in rodents). Chronic toxicity studies require in vitro assays (e.g., cytotoxicity in HepG2 cells) followed by in vivo models, adhering to OECD guidelines .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity or physicochemical properties?

Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the 3-methyl position or substituting the dihydroisoxazole ring with pyridinyl or thiadiazole moieties alters lipophilicity and target binding. For example, analogs with 2,6-dimethoxyphenyl substitutions show improved metabolic stability . Computational modeling (e.g., DFT or docking studies) guides rational design .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data?

Discrepancies may arise from residual solvents or tautomeric forms. Use high-resolution NMR (500 MHz+) and 2D-COSY to confirm proton assignments. Reproduce reactions under inert atmospheres (N₂/Ar) to minimize oxidation byproducts . Cross-validate purity via X-ray crystallography for unambiguous structural confirmation .

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies require kinetic profiling (e.g., varying temperature/pH) and intermediate trapping. For example, in reactions with active methylene compounds (e.g., acetylacetone), intermediates like enaminones form via nucleophilic attack, as shown by 1H-NMR^1 \text{H-NMR} monitoring of reaction aliquots . Isotopic labeling (e.g., 13C^{13} \text{C}) tracks carbon migration pathways.

Q. What methodologies address ecological toxicity data gaps?

Conduct Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201) to estimate EC50 values. For persistence, evaluate hydrolytic degradation (pH 4–9 buffers) and photolysis under UV light. LC-MS/MS quantifies degradation products .

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